molecular formula C21H23NO4 B5664284 4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-1,4-oxazepane

4-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]-1,4-oxazepane

Cat. No. B5664284
M. Wt: 353.4 g/mol
InChI Key: AXTLWKARPKSUTG-UHFFFAOYSA-N
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Description

The compound is a heterocyclic compound featuring both oxazepane and benzodioxol functional groups. These structural elements are commonly found in various chemical entities that exhibit a range of biological and physical properties. Although not directly studied, compounds with similar structures have been synthesized and analyzed for different applications, particularly in materials science and pharmacology.

Synthesis Analysis

Synthesis of related heterocyclic compounds typically involves the reaction of substituted anilines with various anhydrides. For example, Yeap, Mohammad, and Osman (2010) synthesized derivatives of 1,3-oxazepane diones from reactions of N-(4-(tetradecyloxy)benzylidene)aniline derivatives with different anhydrides, showcasing a method that might be applicable to the synthesis of the target compound (Yeap, Mohammad, & Osman, 2010).

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques like FT-IR spectroscopy, 1H and 13C NMR, and X-ray diffraction. The molecular structure is supported by spectroscopic data and crystallographic analysis, providing insights into the bonding characteristics and the spatial arrangement of atoms within the molecule (Govindaraj et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include cycloaddition reactions and rearrangements under specific conditions. These reactions can lead to the formation of new heterocyclic structures and are influenced by factors such as the presence of different substituents and reaction conditions (Aly, 2003).

Physical Properties Analysis

The physical properties, including thermal and mesomorphic behavior, of related compounds have been studied using techniques such as differential scanning calorimetry and polarizing optical microscopy. These studies help in understanding the material's stability and phase transition temperatures, which are crucial for their potential applications (Yeap, Mohammad, & Osman, 2010).

Chemical Properties Analysis

Chemical properties like reactivity and stability of similar compounds are typically investigated through experimental and theoretical methods, including density functional theory (DFT) studies. These analyses provide valuable information about the electronic structure, reactivity sites, and potential chemical behavior under various conditions (Ahmed et al., 2016).

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(1,4-oxazepan-4-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c23-21(22-9-4-11-24-12-10-22)14-18(16-5-2-1-3-6-16)17-7-8-19-20(13-17)26-15-25-19/h1-3,5-8,13,18H,4,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTLWKARPKSUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C(=O)CC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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